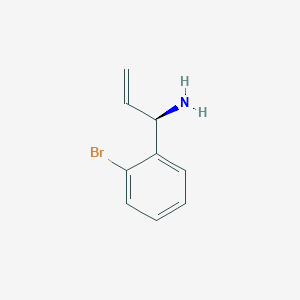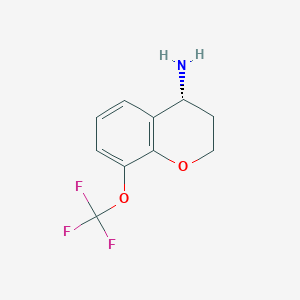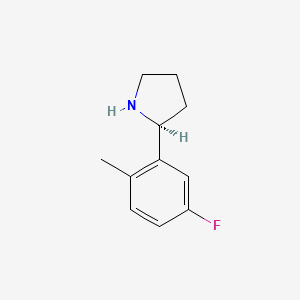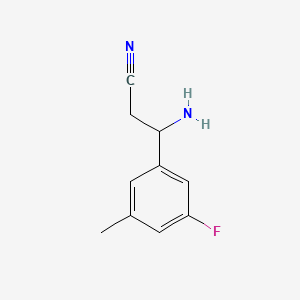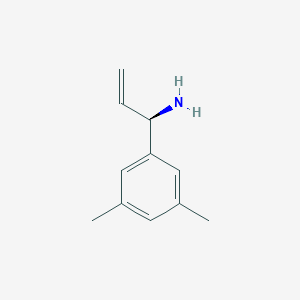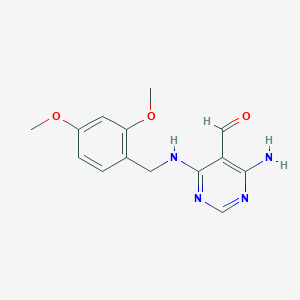
4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological significance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzylamine with 4,6-dichloropyrimidine-5-carbaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, followed by amination to introduce the amino group at the 4-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of anticancer and antiviral agents due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites .
Comparison with Similar Compounds
4-Amino-2,6-dimethoxypyrimidine: Shares the pyrimidine core but lacks the benzylamino group.
4-Amino-6-arylaminopyrimidine-5-carbaldehyde: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of both the dimethoxybenzyl and amino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-amino-6-[(2,4-dimethoxyphenyl)methylamino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H16N4O3/c1-20-10-4-3-9(12(5-10)21-2)6-16-14-11(7-19)13(15)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H3,15,16,17,18) |
InChI Key |
BIVFUXHZVCYQOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NC(=C2C=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)


![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
